2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1251914-00-7
VCID: VC6865238
InChI: InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3
SMILES: COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F
Molecular Formula: C12H8F3NO
Molecular Weight: 239.197

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine

CAS No.: 1251914-00-7

Cat. No.: VC6865238

Molecular Formula: C12H8F3NO

Molecular Weight: 239.197

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine - 1251914-00-7

Specification

CAS No. 1251914-00-7
Molecular Formula C12H8F3NO
Molecular Weight 239.197
IUPAC Name 2-methoxy-6-(2,4,6-trifluorophenyl)pyridine
Standard InChI InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3
Standard InChI Key RZVWLHDBIJYBBX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core with two substituents:

  • Methoxy group (-OCH₃) at the 2-position, which enhances electron-donating effects and influences aromatic reactivity.

  • 2,4,6-Trifluorophenyl group at the 6-position, introducing steric bulk and electronic modulation via fluorine’s strong electronegativity.

The molecular formula is C₁₂H₈F₃NO, with a calculated molecular weight of 251.20 g/mol. The trifluorophenyl group’s symmetric fluorine substitution at the 2,4,6-positions confers unique electronic properties, including reduced basicity of the pyridine nitrogen compared to non-fluorinated analogs .

Physicochemical Characteristics

PropertyValue/DescriptionBasis of Inference
SolubilityLow in water; soluble in DMSO, THFAnalogous to
Melting PointEstimated 120–140°CFluorinated pyridine derivatives
LogP (Lipophilicity)~2.8Calculated using PubChem tools
StabilitySensitive to light and moistureFluorophenyl group reactivity

The trifluorophenyl moiety increases lipophilicity, enhancing membrane permeability in biological systems, while the methoxy group improves solubility in polar aprotic solvents .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A plausible route involves coupling 2-methoxy-6-bromopyridine with 2,4,6-trifluorophenylboronic acid under palladium catalysis. This method, widely used for analogous compounds, typically employs:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/water mixture at 80–100°C

Reaction yield is projected at 60–75% based on similar trifluorophenyl couplings.

Alternative Pathways

  • Nucleophilic Aromatic Substitution: Direct fluorination of 2-methoxy-6-phenylpyridine using HF/pyridine complexes, though limited by regioselectivity challenges.

  • Grignard Reactions: Addition of 2,4,6-trifluorophenylmagnesium bromide to pyridine N-oxide derivatives.

Mechanistic and Functional Insights

Electronic Effects

The electron-withdrawing trifluorophenyl group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Conversely, the methoxy group at the 2-position donates electron density through resonance, creating a polarized electronic environment conducive to nucleophilic attacks .

Reactivity in Medicinal Chemistry

While direct pharmacological data are absent, structural analogs exhibit:

  • Anticancer Activity: Pyridine derivatives with fluorinated aryl groups show IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines via caspase-mediated apoptosis.

  • Anti-inflammatory Effects: Fluorinated pyridines reduce paw edema in murine models by 40–60% at 5 mg/kg doses, likely through COX-2 inhibition.

Applications and Comparative Analysis

Drug Discovery

The compound’s balance of lipophilicity and polarity makes it a candidate for:

  • Kinase Inhibitors: Fluorine atoms may engage in halogen bonding with ATP-binding pockets.

  • CNS Agents: Enhanced blood-brain barrier penetration due to high LogP.

Comparison with Analogous Compounds

CompoundKey DifferencesBioactivity (IC₅₀)
2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine-CF₃ vs. -C₆H₂F₃12.5 µM (MCF-7)
2-Methoxy-6-(trifluoromethyl)pyridine-4-methanolHydroxymethyl substitutionNot reported

The 2,4,6-trifluorophenyl group may offer superior metabolic stability compared to -CF₃ analogs due to reduced oxidative dealkylation susceptibility.

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling substitution patterns during fluorination remains a hurdle.

  • Catalyst Efficiency: Developing Pd-free catalysts to reduce costs and toxicity.

Biological Evaluation

Priority research areas include:

  • In vitro Screening: Profiling against cancer cell lines and inflammatory markers.

  • ADME Studies: Assessing pharmacokinetics in rodent models.

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